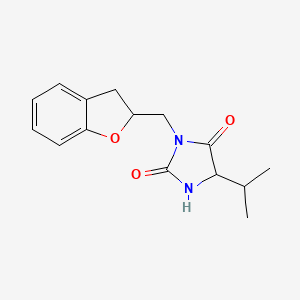
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin is a synthetic organic compound that belongs to the class of phenoxy herbicides. These herbicides are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in promoting uncontrolled growth in plants, leading to their eventual death. This makes it a valuable tool in agricultural practices for maintaining crop health and yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin typically involves the reaction of 2,4-dichlorophenoxyacetic acid with beta-alanine. The process can be carried out under various conditions, but a common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated phenoxyacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenoxyacetic acids, while reduction can produce dechlorinated derivatives.
科学的研究の応用
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Research into the potential toxicological effects of phenoxy herbicides on human health often involves this compound.
Industry: It is used in the development of new herbicidal formulations and in studies aimed at improving the efficiency and safety of existing products.
作用機序
The primary mechanism by which N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin exerts its effects is through the disruption of plant growth hormones. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth. This results in the formation of abnormal plant structures and eventually causes the plant to die. The molecular targets include auxin receptors and pathways involved in cell wall plasticity and protein synthesis.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure and mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and toxicological profiles.
Mecoprop: A phenoxy herbicide with a similar mechanism of action but different chemical structure.
Uniqueness
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin is unique in its specific combination of the phenoxyacetic acid moiety with beta-alanine. This structure imparts distinct chemical and biological properties, making it a valuable compound for both research and practical applications in agriculture.
特性
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-9(8(13)5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBDKTVGGVIBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Aminocyclobutyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7673752.png)
![N-[4-methyl-2-(trifluoromethylsulfanyl)phenyl]-2-morpholin-2-ylacetamide;hydrochloride](/img/structure/B7673756.png)
![3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
![5-(9-Oxa-6-azaspiro[4.5]decan-6-ylmethyl)thiophene-3-carboxamide](/img/structure/B7673760.png)
![2,2,3,3-tetrafluoro-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B7673765.png)
![1-[1-(3-Amino-2-methyl-3-phenylpropanoyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7673771.png)
![1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid](/img/structure/B7673780.png)


![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673796.png)
![1-[2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7673806.png)
![2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7673811.png)
![1-[2-(3-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid](/img/structure/B7673824.png)
